molecular formula C8H5ClN2O2 B164179 7-Chloro-1H-indazole-3-carboxylic acid CAS No. 129295-32-5

7-Chloro-1H-indazole-3-carboxylic acid

Cat. No.: B164179
CAS No.: 129295-32-5
M. Wt: 196.59 g/mol
InChI Key: HVKKAELOIRDAAI-UHFFFAOYSA-N
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Description

7-Chloro-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of a chlorine atom at the 7th position and a carboxylic acid group at the 3rd position makes this compound particularly interesting for various chemical and biological applications .

Biochemical Analysis

Biochemical Properties

7-Chloro-1H-indazole-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indazole derivatives, including this compound, have been shown to inhibit kinase enzymes, which are vital for cell signaling and regulation . These interactions often involve the binding of the compound to the active site of the enzyme, thereby inhibiting its activity and affecting downstream signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . Additionally, this compound can affect the expression of genes involved in cell growth and survival, thereby altering cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the enzyme’s active site. This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and moisture . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage. These findings highlight the importance of optimizing the dosage to achieve therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can inhibit enzymes involved in the biosynthesis of nucleotides, thereby affecting DNA and RNA synthesis . Additionally, this compound can modulate the activity of enzymes involved in energy metabolism, leading to changes in cellular energy levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, and it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can also be affected by its binding to plasma proteins, which can modulate its bioavailability and therapeutic effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, by post-translational modifications and targeting signals . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1H-indazole-3-carboxylic acid typically involves the diazotization reaction of 7-chloroindazole. This process includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1H-indazole-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: 7-Amino-1H-indazole-3-carboxylic acid, 7-Thio-1H-indazole-3-carboxylic acid.

    Oxidation Products: 7-Chloro-1H-indazole-3-carboxaldehyde.

    Reduction Products: 7-Chloro-1H-indazole-3-methanol

Scientific Research Applications

7-Chloro-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole-3-carboxylic acid: Lacks the chlorine atom at the 7th position, making it less reactive in certain substitution reactions.

    7-Bromo-1H-indazole-3-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

    7-Fluoro-1H-indazole-3-carboxylic acid: Contains a fluorine atom, which can influence its pharmacokinetic properties

Uniqueness

The presence of the chlorine atom at the 7th position in 7-Chloro-1H-indazole-3-carboxylic acid enhances its reactivity in nucleophilic substitution reactions and can significantly impact its biological activity compared to its analogs .

Properties

IUPAC Name

7-chloro-2H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-3-1-2-4-6(5)10-11-7(4)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKKAELOIRDAAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442067
Record name 7-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129295-32-5
Record name 7-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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